

# Technical Support Center: Addressing Matrix Effects in HPLC-MS/MS Bioanalysis

**Author:** BenchChem Technical Support Team. **Date:** February 2026

## Compound of Interest

Compound Name: *Ethylenediaminediacetic Acid*  
*Dipropionic Acid*

Cat. No.: *B029933*

[Get Quote](#)

Last Updated: January 22, 2026

Welcome to the technical support center for bioanalytical method development. This guide provides in-depth troubleshooting advice and validated protocols for identifying, quantifying, and mitigating matrix effects during the HPLC-MS/MS analysis of small molecule drugs and their metabolites in complex biological matrices like human plasma. Our focus is to equip you with the scientific rationale and practical steps needed to ensure the accuracy, reproducibility, and robustness of your bioanalytical data.

## Frequently Asked Questions (FAQs)

This section provides quick answers to common questions regarding matrix effects.

### Q1: What are matrix effects and how do they impact my quantitative results?

A matrix effect is the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components from the sample matrix.[1][2] When analyzing a drug in human plasma, these components can include salts, endogenous metabolites, proteins, and phospholipids.[3] This interference occurs in the mass spectrometer's ion source and can lead to either ion suppression (decreased analyte signal) or ion enhancement (increased analyte signal).[4] Both phenomena compromise the accuracy and precision of quantitative measurements, potentially leading to erroneous pharmacokinetic and toxicokinetic data.[3]

## Q2: What are the primary causes of matrix effects in human plasma?

The most notorious culprits in human plasma are phospholipids, which are major components of cell membranes.[5][6] Due to their chemical properties, phospholipids often co-extract with analytes of interest during common sample preparation techniques like protein precipitation and can co-elute during reverse-phase chromatography.[6] In the electrospray ionization (ESI) source, these non-volatile compounds can interfere with the desolvation process and compete with the analyte for access to the droplet surface for ionization, leading to significant signal suppression.[7] Other endogenous substances, such as salts and metabolites, as well as exogenous factors like anticoagulants or dosing vehicles, can also contribute to matrix effects.[3]

## Q3: How can I determine if my HPLC-MS/MS assay is affected by matrix effects?

The presence of matrix effects is often not apparent from simply viewing the chromatogram.[3] Two primary experimental methods are used for their assessment:

- **Post-Column Infusion (Qualitative):** This experiment identifies at what points in the chromatogram matrix components are eluting and causing ion suppression or enhancement.[4][8] It involves infusing a constant flow of the analyte solution into the LC eluent stream after the analytical column but before the MS source, while a blank, extracted matrix sample is injected.[9] Dips or rises in the constant analyte signal indicate regions of matrix interference.[4]
- **Post-Extraction Addition (Quantitative):** This is the standard method for quantifying the extent of matrix effects as required by regulatory agencies.[9][10] It compares the peak response of an analyte spiked into a blank matrix extract after the extraction procedure with the response of the analyte in a neat (pure) solvent solution at the same concentration.[4][11] A significant difference between these responses indicates the presence and magnitude of matrix effects.[12]

## Q4: What is the difference between ion enhancement and ion suppression?

Both are types of matrix effects, defined by their impact on the analyte signal:

- **Ion Suppression:** This is the more common effect, where co-eluting matrix components reduce the ionization efficiency of the target analyte, leading to a lower-than-expected signal response.<sup>[13][14]</sup>
- **Ion Enhancement:** This is a less frequent phenomenon where co-eluting compounds increase the ionization efficiency of the analyte, resulting in a higher-than-expected signal.<sup>[2]</sup>

The underlying mechanisms are complex but are related to competition for charge and droplet surface area in the ESI source, as well as effects on droplet evaporation and fission.<sup>[4][15]</sup>

## Q5: Is using a stable isotope-labeled internal standard (SIL-IS) a complete solution for matrix effects?

While a SIL-IS is the preferred and most effective tool for compensating for matrix effects, it is not a complete solution on its own.<sup>[5]</sup> A SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, allowing for accurate correction of the analyte/IS peak area ratio.<sup>[12]</sup> However, if ion suppression is severe, the signal for both the analyte and the SIL-IS can be suppressed below the limit of quantitation (LOQ), rendering the assay useless despite the presence of the SIL-IS.<sup>[5]</sup> Therefore, the best practice is to first minimize matrix effects through optimized sample preparation and chromatography, and then use a SIL-IS to compensate for any remaining, unavoidable effects.

## Troubleshooting Guide: From Problem to Solution

This section addresses specific experimental issues and provides a logical path to resolution.

### **Problem: Poor reproducibility of quality control (QC) samples, especially at the Lower Limit of Quantitation (LLOQ).**

- **Plausible Cause:** Inconsistent matrix effects between different wells or samples. At the LLOQ, the analyte signal is low, making it highly susceptible to variations in ion suppression. Minor differences in the concentration of co-eluting matrix components can cause significant scatter in the results.

- Troubleshooting Steps:
  - Quantify the Matrix Effect: Perform the post-extraction addition experiment (see Protocol 1) using at least six different lots of human plasma to assess the variability. According to regulatory guidelines, the coefficient of variation (CV) of the matrix factor should be within 15%.[\[16\]](#)
  - Evaluate Sample Preparation: Your current sample preparation method (e.g., protein precipitation) may not be providing sufficient cleanup. Compare its performance against more rigorous techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE). See Protocol 2 for a comparative workflow.
  - Optimize Chromatography: Increase the chromatographic resolution between your analyte and the regions of ion suppression. A post-column infusion experiment (Protocol 3) can identify these "suppression zones." Modify your gradient, mobile phase, or even switch to a column with a different chemistry (e.g., a phenyl column) to shift the analyte's retention time away from major interferences.[\[17\]](#)

## **Problem: The analytical method fails the matrix effect validation criteria required by regulatory agencies (e.g., FDA, EMA).**

- Plausible Cause: The chosen sample preparation and chromatographic conditions are insufficient to overcome the inherent variability and suppressive nature of the biological matrix.
- Authoritative Grounding: Both the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have specific guidelines on bioanalytical method validation that mandate the evaluation of matrix effects.[\[16\]](#)[\[18\]](#) The International Council for Harmonisation (ICH) M10 guideline also provides harmonized recommendations.[\[19\]](#)[\[20\]](#)
- Troubleshooting Steps:
  - Systematic Re-evaluation of Sample Cleanup: This is the most effective way to combat matrix effects.[\[5\]](#)

- Protein Precipitation (PPT): Fast but "dirty." Often leaves significant amounts of phospholipids.[21]
- Liquid-Liquid Extraction (LLE): More selective than PPT. By optimizing the pH and solvent polarity, you can selectively extract the analyte while leaving many interferences (like salts and some phospholipids) in the aqueous phase.[5][22]
- Solid-Phase Extraction (SPE): Offers the highest degree of selectivity and cleanup.[17][23] Modern SPE sorbents can be highly specific, and specialized phases are available for targeted phospholipid removal.[6][24][25]
- Implement Phospholipid Removal Strategies: Since phospholipids are a primary cause of matrix effects, directly targeting them is highly effective.[26][27] This can be achieved using specific SPE plates (e.g., HybridSPE) or other phospholipid removal products that can remove over 99% of these interfering lipids.[25][27]
- Ensure Proper Internal Standard Use: Confirm that you are using a stable isotope-labeled internal standard (SIL-IS). An analog or structural IS may not co-elute perfectly and will not compensate for matrix effects as effectively.[5]

## **Problem: Analyte signal drifts or decreases significantly over the course of a long analytical run.**

- Plausible Cause: Accumulation of matrix components, particularly phospholipids, on the analytical column and/or in the mass spectrometer's ion source.[6] These accumulated residues can bleed off over time, causing a progressive increase in background and ion suppression, leading to signal drift.
- Troubleshooting Steps:
  - Improve Sample Cleanup: This is the root cause. Insufficiently cleaned samples will inevitably lead to system contamination. Re-evaluate your sample preparation method using the hierarchy of PPT < LLE < SPE.
  - Optimize Column Washing: Incorporate a strong, organic wash step at the end of each chromatographic gradient (e.g., ramp up to 95-100% isopropanol or acetonitrile) and hold

for several column volumes to elute strongly retained, non-polar contaminants like phospholipids.

- Implement a Diverter Valve: Program a diverter valve to send the initial, unretained portion of the eluent (which often contains salts and other highly polar "junk") and the final, strong organic wash to waste instead of the MS source. This significantly reduces source contamination.
- Regular System Maintenance: Schedule routine cleaning of the MS source components (e.g., ion transfer tube, skimmer cone) as part of your standard operating procedure when analyzing plasma samples.

## Diagrams: Workflows and Mechanisms



[Click to download full resolution via product page](#)

[Click to download full resolution via product page](#)

## Experimental Protocols

### Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Addition)

This protocol quantifies the matrix factor (MF) to determine the extent of ion suppression or enhancement, as recommended by regulatory guidelines.

Objective: To compare the analyte response in the presence and absence of matrix components.

Materials:

- Blank human plasma (at least 6 different lots, free of analyte).
- Analyte and Internal Standard (IS) stock solutions.
- Neat solution: HPLC-grade solvent mixture mimicking the final extract composition (e.g., 50:50 Methanol:Water).
- All solvents and reagents used in your validated extraction procedure.

Procedure:

- Prepare Set A (Analyte in Neat Solution):
  - Take an aliquot of the neat solution.
  - Spike with the analyte and IS at a known concentration (e.g., a concentration equivalent to the medium QC sample).
- Prepare Set B (Analyte in Post-Extraction Matrix):
  - Take aliquots of blank plasma from 6 different sources.

- Process each plasma sample using your established extraction procedure (e.g., PPT, LLE, or SPE).
- Take the final, clean extract from each source.
- Spike the extracts with the same amount of analyte and IS as in Set A.
- Analysis:
  - Inject both sets of samples ( $n \geq 6$  for Set B) onto the LC-MS/MS system.
  - Acquire the peak areas for the analyte and the IS.

Calculations:

- Matrix Factor (MF):  $MF = (\text{Peak Area of Analyte in Set B}) / (\text{Mean Peak Area of Analyte in Set A})$ 
  - An  $MF < 1$  indicates ion suppression.
  - An  $MF > 1$  indicates ion enhancement.
  - An  $MF = 1$  indicates no matrix effect.
- IS-Normalized Matrix Factor:  $IS\text{-Normalized MF} = (\text{Analyte MF}) / (\text{IS MF})$
- Coefficient of Variation (%CV): Calculate the %CV for the MF values obtained from the 6 different plasma lots. This value should not exceed 15%.

## Protocol 2: Comparative Evaluation of Sample Preparation Techniques

Objective: To determine the most effective sample preparation technique for minimizing matrix effects and maximizing analyte recovery.

Procedure:

- Spike Plasma: Prepare a large pool of blank human plasma spiked with your analyte and IS at a known concentration (e.g., medium QC).
- Divide and Conquer: Aliquot the spiked plasma into three groups.
  - Group 1 (PPT): Process using a standard protein precipitation protocol (e.g., add 3 volumes of cold acetonitrile, vortex, centrifuge).
  - Group 2 (LLE): Process using a liquid-liquid extraction protocol. Optimize pH and choose an appropriate organic solvent (e.g., methyl tert-butyl ether, ethyl acetate).[\[22\]](#)[\[28\]](#)
  - Group 3 (SPE): Process using a solid-phase extraction protocol. Select a sorbent chemistry (e.g., C8, C18, mixed-mode) that is appropriate for your analyte's properties.[\[17\]](#)  
[\[29\]](#)
- Analyze and Calculate: Analyze the final extracts from all three groups. For each technique, perform the post-extraction addition experiment (Protocol 1) to calculate the Matrix Factor (MF). Also, calculate the Recovery (RE) and Process Efficiency (PE).
  - Recovery %:(Peak Area from pre-extraction spike) / (Peak Area from post-extraction spike) \* 100
  - Process Efficiency %:(Peak Area from pre-extraction spike) / (Peak Area in neat solution) \* 100

Data Presentation:

| Sample Prep Method       | Analyte Recovery % | IS Recovery % | Matrix Factor (MF)    | Overall Process Efficiency % |
|--------------------------|--------------------|---------------|-----------------------|------------------------------|
| Protein Precipitation    | 95%                | 96%           | 0.45 (Suppression)    | 43%                          |
| Liquid-Liquid Extraction | 85%                | 88%           | 0.88 (Minimal Effect) | 75%                          |
| Solid-Phase Extraction   | 92%                | 93%           | 0.98 (No Effect)      | 90%                          |

Conclusion: Based on the table, while PPT shows high recovery, it suffers from severe matrix effects. SPE provides the cleanest extract with virtually no matrix effect and the highest overall process efficiency, making it the superior choice.

## Protocol 3: Performing a Post-Column Infusion Experiment

Objective: To qualitatively identify the retention time windows where co-eluting matrix components cause ion suppression or enhancement.

Materials:

- A syringe pump.
- A 'T' union for connecting the column outlet and the syringe pump to the MS inlet.
- A standard solution of your analyte at a concentration that gives a stable, mid-range signal.
- A blank plasma sample processed by your chosen extraction method.

Procedure:

- System Setup:
  - Connect the analytical column outlet to one inlet of the 'T' union.

- Connect the syringe pump, delivering the analyte solution at a low, constant flow rate (e.g., 10  $\mu\text{L}/\text{min}$ ), to the other inlet of the 'T' union.
- Connect the outlet of the 'T' union to the MS ion source.[9]
- Establish Baseline: Start the LC flow with the mobile phase gradient and begin the syringe pump infusion. Do not inject a sample yet. Monitor the analyte's signal in the MS; you should see a stable, elevated baseline.
- Inject Blank Matrix: Once the baseline is stable, inject the extracted blank plasma sample onto the column.
- Monitor Signal: Record the analyte's signal throughout the entire chromatographic run.
  - A dip in the baseline indicates a region of ion suppression.
  - A rise in the baseline indicates a region of ion enhancement.
- Analyze: Compare the resulting "matrix effect chromatogram" with the retention time of your actual analyte. If your analyte elutes during a significant dip, you must modify your chromatography to move it to a cleaner region.[4][8]

By systematically applying these diagnostic and troubleshooting protocols, researchers can build robust, reliable, and regulatory-compliant bioanalytical methods that produce high-quality data for drug development.

## References

- Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (n.d.). Google Scholar.
- Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. (2014). National Center for Biotechnology Information. Retrieved from [\[Link\]](#)
- Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. (2021). LCGC International. Retrieved from [\[Link\]](#)
- Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. (2019). National

Center for Biotechnology Information. Retrieved from [[Link](#)]

- Matrix Effects in Mass Spectrometry Analysis: Causes and Solutions. (2024). Welch Materials, Inc.. Retrieved from [[Link](#)]
- Matrix effects: Causes and solutions. (2007). ResearchGate. Retrieved from [[Link](#)]
- Matrix Effects and Application of Matrix Effect Factor. (2015). Taylor & Francis Online. Retrieved from [[Link](#)]
- Assessment of matrix effect in quantitative LC-MS bioanalysis. (2020). National Center for Biotechnology Information. Retrieved from [[Link](#)]
- Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis. (2022). ACS Publications. Retrieved from [[Link](#)]
- A New Solid-Phase Extraction Method for Determination of Pantoprazole in Human Plasma Using High-Performance Liquid Chromatography. (2014). National Center for Biotechnology Information. Retrieved from [[Link](#)]
- Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization. (2023). ACS Publications. Retrieved from [[Link](#)]
- Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. (2025). Phenomenex. Retrieved from [[Link](#)]
- Bioanalytical method validation - Scientific guideline. (n.d.). European Medicines Agency. Retrieved from [[Link](#)]
- Ion Suppression and its Role in Secondary Electrospray Ionization. (2023). LCGC International. Retrieved from [[Link](#)]
- All You Need To Know About Phospholipid Removal (PLR). (n.d.). Element Lab Solutions. Retrieved from [[Link](#)]
- Quantitative estimation of matrix effect, recovery and process efficiency. (n.d.). Sisu@UT. Retrieved from [[Link](#)]

- Guideline on bioanalytical method validation. (2011). European Medicines Agency. Retrieved from [\[Link\]](#)
- Direct injection versus liquid-liquid extraction for plasma sample analysis by high performance liquid chromatography with tandem mass spectrometry. (2004). PubMed. Retrieved from [\[Link\]](#)
- Sample Preparation – Liquid-Liquid Extraction. (n.d.). SCION Instruments. Retrieved from [\[Link\]](#)
- Ion suppression (mass spectrometry). (n.d.). Wikipedia. Retrieved from [\[Link\]](#)
- Strategies for using post-column infusion of standards to correct for matrix effect in LC-MS-based quantitative metabolomics. (2024). ChemRxiv. Retrieved from [\[Link\]](#)
- What is the best formula to calculate matrix effect?. (2024). ResearchGate. Retrieved from [\[Link\]](#)
- Plasma Sample Preparation for Solid Phase Extraction of Chosen Xenobiotics, Utilizing Salts Differing in Ion Chaotropicity. (2014). Taylor & Francis Online. Retrieved from [\[Link\]](#)
- Bioanalytical method validation and study sample analysis m10. (2022). International Council for Harmonisation. Retrieved from [\[Link\]](#)
- Simple Approach for the Removal of Phospholipids in Small Molecule Quantitative Bioanalysis Using Ostro Sample Preparation Plates. (n.d.). Waters Corporation. Retrieved from [\[Link\]](#)
- ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. (2023). European Medicines Agency. Retrieved from [\[Link\]](#)
- Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization. (2023). National Center for Biotechnology Information. Retrieved from [\[Link\]](#)
- Standardization via Post Column Infusion—A Novel and Convenient Quantification Approach for LC-MS/MS. (2024). MDPI. Retrieved from [\[Link\]](#)

- Sample Pretreatment for HPLC. (n.d.). Nacalai Tesque. Retrieved from [[Link](#)]
- What is the mechanism for electrospray ionization?. (2015). Chemistry Stack Exchange. Retrieved from [[Link](#)]
- The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (n.d.). European Bioanalysis Forum. Retrieved from [[Link](#)]
- Serum and plasma samples were processed by liquid-liquid extraction... (n.d.). ResearchGate. Retrieved from [[Link](#)]
- The impact of phospholipids and phospholipid removal on bioanalytical method performance. (2012). PubMed. Retrieved from [[Link](#)]
- (PDF) Extraction Methods for The Removal of Phospholipids and Other Endogenous Material from A Biological Fluid. (2025). ResearchGate. Retrieved from [[Link](#)]
- Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples. (2023). MDPI. Retrieved from [[Link](#)]

### *Need Custom Synthesis?*

*BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.*

*Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).*

## Sources

- 1. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 2. [welch-us.com](https://www.welch-us.com/) [[welch-us.com](https://www.welch-us.com/)]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 4. [chromatographyonline.com](https://www.chromatographyonline.com/) [[chromatographyonline.com](https://www.chromatographyonline.com/)]
- 5. [chromatographyonline.com](https://www.chromatographyonline.com/) [[chromatographyonline.com](https://www.chromatographyonline.com/)]

- 6. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [[sigmaaldrich.com](https://sigmaaldrich.com)]
- 7. [pubs.acs.org](https://pubs.acs.org) [[pubs.acs.org](https://pubs.acs.org)]
- 8. [pubs.acs.org](https://pubs.acs.org) [[pubs.acs.org](https://pubs.acs.org)]
- 9. [tandfonline.com](https://tandfonline.com) [[tandfonline.com](https://tandfonline.com)]
- 10. 5.4 Quantitative estimation of matrix effect, recovery and process efficiency – Validation of liquid chromatography mass spectrometry (LC-MS) methods [[sisu.ut.ee](https://sisu.ut.ee)]
- 11. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [[pmc.ncbi.nlm.nih.gov](https://pmc.ncbi.nlm.nih.gov)]
- 12. [researchgate.net](https://researchgate.net) [[researchgate.net](https://researchgate.net)]
- 13. [chromatographyonline.com](https://chromatographyonline.com) [[chromatographyonline.com](https://chromatographyonline.com)]
- 14. Ion suppression (mass spectrometry) - Wikipedia [[en.wikipedia.org](https://en.wikipedia.org)]
- 15. [chemistry.stackexchange.com](https://chemistry.stackexchange.com) [[chemistry.stackexchange.com](https://chemistry.stackexchange.com)]
- 16. [ema.europa.eu](https://ema.europa.eu) [[ema.europa.eu](https://ema.europa.eu)]
- 17. Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples [[mdpi.com](https://mdpi.com)]
- 18. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [[ema.europa.eu](https://ema.europa.eu)]
- 19. [database.ich.org](https://database.ich.org) [[database.ich.org](https://database.ich.org)]
- 20. ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis - ECA Academy [[gmp-compliance.org](https://gmp-compliance.org)]
- 21. [sigmaaldrich.com](https://sigmaaldrich.com) [[sigmaaldrich.com](https://sigmaaldrich.com)]
- 22. The Liquid-Liquid Extraction Guide | Phenomenex [[phenomenex.com](https://phenomenex.com)]
- 23. A New Solid-Phase Extraction Method for Determination of Pantoprazole in Human Plasma Using High-Performance Liquid Chromatography - PMC [[pmc.ncbi.nlm.nih.gov](https://pmc.ncbi.nlm.nih.gov)]
- 24. [selectscience.net](https://selectscience.net) [[selectscience.net](https://selectscience.net)]
- 25. [waters.com](https://waters.com) [[waters.com](https://waters.com)]
- 26. The impact of phospholipids and phospholipid removal on bioanalytical method performance - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 27. [elementlabsolutions.com](https://elementlabsolutions.com) [[elementlabsolutions.com](https://elementlabsolutions.com)]

- 28. Liquid-liquid extraction [scioninstruments.com]
- 29. Solid Phase Extraction Guide | Thermo Fisher Scientific - US [thermofisher.com]
- To cite this document: BenchChem. [Technical Support Center: Addressing Matrix Effects in HPLC-MS/MS Bioanalysis]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b029933#addressing-matrix-effects-in-hplc-analysis-of-eddadp]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)